Austdiol

Catalog No.
S601350
CAS No.
53043-28-0
M.F
C12H12O5
M. Wt
236.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Austdiol

CAS Number

53043-28-0

Product Name

Austdiol

IUPAC Name

(7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

InChI

InChI=1S/C12H12O5/c1-6-3-7-8(4-13)10(14)12(2,16)11(15)9(7)5-17-6/h3-5,11,15-16H,1-2H3/t11-,12-/m0/s1

InChI Key

QVMUHZHZYCDMAI-RYUDHWBXSA-N

SMILES

Array

Synonyms

austadiol

Canonical SMILES

CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)C=O

Isomeric SMILES

CC1=CC2=C(C(=O)[C@]([C@H](C2=CO1)O)(C)O)C=O

The exact mass of the compound Austdiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159632. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Austdiol is a fungal secondary metabolite, classified as a heptaketide mycotoxin, produced by species such as *Aspergillus ustus*. [1] It is characterized structurally as a trans-vicinal diol with a fused pyran and cyclohexenone ring system. [2] Functionally, Austdiol is recognized for its phytotoxic properties, capable of inhibiting plant seed germination and growth, making it a relevant tool for agricultural and herbicidal research. [3] Its procurement in purified form is essential for researchers investigating specific biological activities, such as enzyme inhibition, where the presence of co-occurring fungal metabolites would produce confounding results.

Using crude or partially purified extracts from *Aspergillus* cultures is unsuitable for quantitative research due to the presence of a complex mixture of other bioactive mycotoxins, such as austocystins, sterigmatocystin, and asperlin. [1] These contaminants can exhibit their own phytotoxic, cytotoxic, or enzymatic activities, making it impossible to attribute an observed effect specifically to Austdiol. [2] This leads to poor experimental reproducibility and invalid conclusions regarding potency (e.g., IC50 values) and mechanism of action. Procuring high-purity Austdiol is the only way to ensure that experimental outcomes are directly and quantitatively linked to the specific molecular structure of the target compound.

Specific Inhibition of DNA Polymerase β for Mechanism of Action Studies

Austdiol demonstrates specific inhibitory activity against mammalian DNA polymerase β, a key enzyme in the base excision repair pathway. In a direct comparison, Austdiol inhibited rat DNA polymerase β with an IC50 of 17 µg/mL. [1] In the same study, it showed significantly weaker or no activity against other polymerases, including DNA polymerase α (IC50 > 250 µg/mL) and *E. coli* DNA polymerase I (no inhibition at 250 µg/mL), establishing its selectivity. [1]

Evidence DimensionDNA Polymerase Inhibition (IC50)
Target Compound Data17 µg/mL (against DNA Pol β)
Comparator Or BaselineDNA Pol α: > 250 µg/mL; E. coli DNA Pol I: No inhibition at 250 µg/mL
Quantified Difference>14.7-fold higher selectivity for DNA Pol β over DNA Pol α
ConditionsIn vitro enzyme activity assay with activated calf thymus DNA as template.

For researchers studying DNA repair mechanisms, this selectivity justifies procuring Austdiol as a specific tool to probe the function of DNA polymerase β without concurrently inhibiting other key polymerases.

Potent Phytotoxicity: Superior Lettuce Seedling Root Growth Inhibition Compared to Co-occurring Metabolite

In a comparative phytotoxicity assay, purified Austdiol demonstrated potent inhibition of lettuce seedling root growth. At a concentration of 100 ppm, Austdiol caused 100% inhibition of root growth. [1] This activity is notably stronger than that of Asperlin, another mycotoxin often produced by *Aspergillus* species, which required a higher concentration of 250 ppm to achieve the same 100% inhibition. [1] This highlights the distinct and more potent phytotoxic profile of Austdiol.

Evidence DimensionConcentration for 100% Root Growth Inhibition
Target Compound Data100 ppm
Comparator Or BaselineAsperlin: 250 ppm
Quantified Difference2.5-fold more potent than Asperlin
ConditionsLettuce seedling (Lactuca sativa L. cv. Great Lakes) root growth bioassay.

This direct, quantitative comparison demonstrates that Austdiol is a more potent phytotoxin than a common structural analog, making it a more suitable candidate for herbicidal research or mode-of-action studies where high potency is required.

Selective Probing of the DNA Base Excision Repair Pathway

Based on its selective inhibition of DNA polymerase β over other polymerases, Austdiol serves as a targeted chemical tool for cell biology and oncology researchers to investigate the base excision repair (BER) pathway. Its use allows for the functional study of BER inhibition without the confounding effects of inhibiting replicative polymerases like Pol α. [1]

Lead Compound Evaluation in Herbicide Discovery Programs

The potent, quantitatively defined phytotoxicity of Austdiol, particularly its superior activity in inhibiting root growth compared to analogs like Asperlin, makes it a valuable positive control and benchmark compound in screening programs for novel herbicides. [2]

Analytical Standard for Mycotoxin Contamination Testing

Given its production by common fungi like *Aspergillus*, purified Austdiol is a critical requirement as a certified reference material for developing and validating analytical methods (e.g., LC-MS/MS) to detect and quantify its presence in agricultural commodities, food, and feed.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

236.06847348 Da

Monoisotopic Mass

236.06847348 Da

Heavy Atom Count

17

UNII

3348BWJ4V7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

53043-28-0

Wikipedia

(7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde

Dates

Last modified: 04-14-2024
Vleggaar, R; Steyn, P S; Nagel, D W; Constitution and absolute configuration of austdiol, the main toxic metabolite from Aspergillus ustus, Journal of the Chemical Society, Perkin Transactions 1, 1, 45-49. DOI:10.1039/p19740000045 PMID:4856117

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